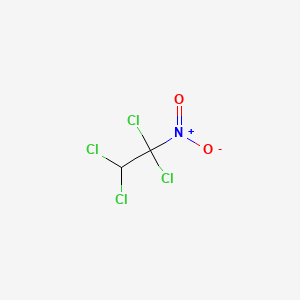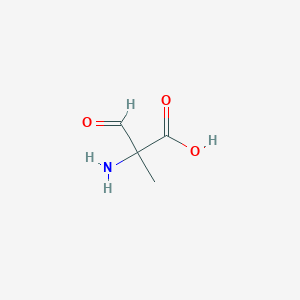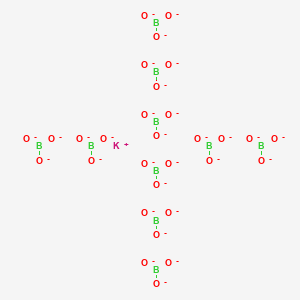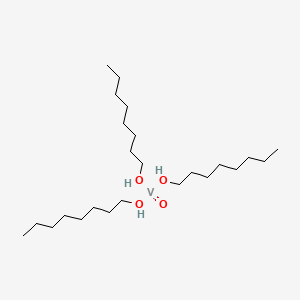![molecular formula C20H26IO2+ B13747473 Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
Bis-[3-isopropyl-4-methoxyphenyl]iodonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM is a chemical compound with the molecular formula C20H26IO2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of two 4-methoxy-3-(1-methylethyl)phenyl groups attached to an iodonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM typically involves the reaction of 4-methoxy-3-(1-methylethyl)phenyl derivatives with iodine or iodine-containing reagents under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the iodonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the iodonium ion to other forms.
Substitution: The compound can participate in substitution reactions where the iodonium ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl compounds.
Scientific Research Applications
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM involves its interaction with molecular targets and pathways in biological systems. The iodonium ion can act as an electrophile, participating in various chemical reactions that affect cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Iodonium, bis[4-methoxy-3-(1-methylethyl)phenyl]-tetrafluoroborate: A similar compound with a tetrafluoroborate counterion.
Other iodonium salts: Compounds with different substituents on the phenyl groups or different counterions.
Uniqueness
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM is unique due to its specific structure and the presence of methoxy and isopropyl groups on the phenyl rings. This unique structure imparts specific chemical and physical properties that differentiate it from other iodonium compounds.
Properties
Molecular Formula |
C20H26IO2+ |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium |
InChI |
InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1 |
InChI Key |
BDPTYIBOAQOZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


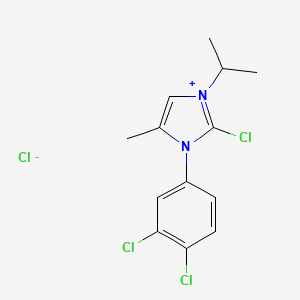
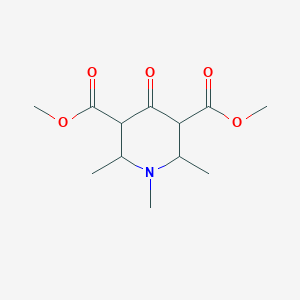
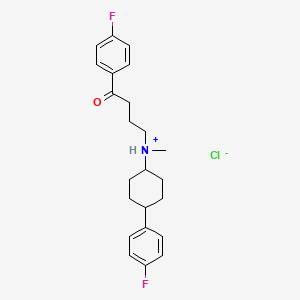

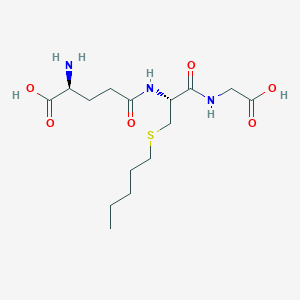
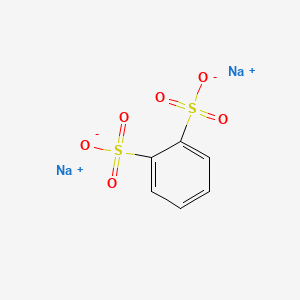
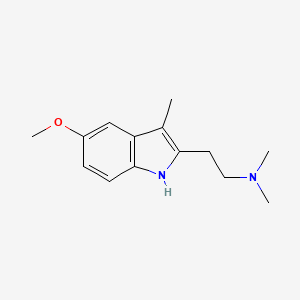
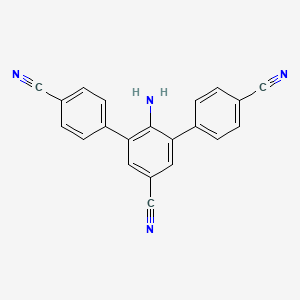
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

